O-(4-cyclopropylbutyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-cyclopropylbutyl)hydroxylamine is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol It is characterized by the presence of a hydroxylamine group attached to a cyclopropylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-cyclopropylbutyl)hydroxylamine typically involves the reaction of cyclopropylbutyl halides with hydroxylamine. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, cyclopropylbutyl bromide can be reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
O-(4-cyclopropylbutyl)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce the corresponding amine.
Scientific Research Applications
O-(4-cyclopropylbutyl)hydroxylamine has several applications in scientific research:
Industry: It can be used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of O-(4-cyclopropylbutyl)hydroxylamine involves its interaction with molecular targets such as bacterial ribonucleotide reductase. By inhibiting this enzyme, the compound disrupts DNA synthesis and repair in bacteria, leading to their death . This mechanism makes it a promising candidate for the development of new antibacterial agents.
Comparison with Similar Compounds
Similar Compounds
O-(diphenylphosphinyl)hydroxylamine (DPPH): Known for its use as an electrophilic aminating agent.
Hydroxylamine-O-sulfonic acid (HOSA): Used in various aminating reactions.
2,4-dinitrophenylhydroxylamine (DPH): Another electrophilic aminating agent.
Uniqueness
O-(4-cyclopropylbutyl)hydroxylamine is unique due to its cyclopropylbutyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of N-heterocycles and as a potential antibacterial agent.
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
O-(4-cyclopropylbutyl)hydroxylamine |
InChI |
InChI=1S/C7H15NO/c8-9-6-2-1-3-7-4-5-7/h7H,1-6,8H2 |
InChI Key |
GQDBTCXMCNNAQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCCCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.